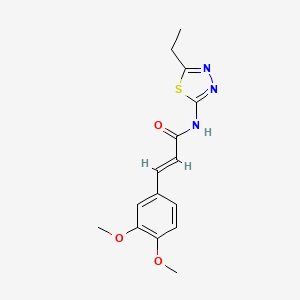

(E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide

Übersicht

Beschreibung

(E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a thiadiazole ring, and an acrylamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate oxidizing agent.

Coupling with Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a coupling reaction with the thiadiazole intermediate.

Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a reaction with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent reaction condition controls.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that (E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (E)-3-(3,4-dimethoxyphenyl)... | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| (E)-3-(3,4-dimethoxyphenyl)... | A549 (Lung Cancer) | 10.0 | Inhibition of cell cycle progression |

| Related Thiadiazole Derivative | HeLa (Cervical Cancer) | 8.0 | RET kinase inhibition |

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular environments.

Antibacterial Activity

The compound also demonstrates antibacterial properties against various strains of bacteria. Its mechanism likely involves disruption of bacterial cell wall synthesis or function.

Case Study 1: Efficacy in Breast Cancer

A preclinical study focused on MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Increased markers for apoptosis were observed through flow cytometry analysis.

Case Study 2: Mechanistic Insights into Kinase Activity

Another investigation assessed the impact of this compound on RET kinase activity. Results indicated a substantial decrease in RET phosphorylation levels in treated cells, highlighting its potential as a targeted therapy for RET-driven cancers.

Wirkmechanismus

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide: Similar structure with a methyl group instead of an ethyl group.

(E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide: Contains a phenyl group instead of an ethyl group.

Uniqueness

(E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

(E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and possible therapeutic applications based on existing research.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenyl derivatives with thiadiazole moieties. The synthesis typically includes the cyclization of thiosemicarbazides with appropriate aromatic isothiocyanates, leading to the formation of various thiadiazole derivatives with promising biological activities .

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole structure exhibit significant anticancer properties. For instance, a study highlighted that certain thiadiazole derivatives showed enhanced cytotoxicity against various cancer cell lines. Specifically, compound 2c demonstrated remarkable antiapoptotic effects by inhibiting caspase-3 and caspase-9 activities, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated in various models. In vivo studies revealed that thiadiazole derivatives can significantly reduce edema in animal models when compared to standard anti-inflammatory drugs. The mechanism is believed to involve the stabilization of lysosomal membranes and inhibition of prostaglandin biosynthesis .

Antioxidant Properties

Another important aspect of this compound is its antioxidant activity. Studies have shown that substituents on the thiadiazole ring can enhance the compound's ability to scavenge free radicals and reduce oxidative stress markers in biological systems. This property is particularly relevant for protecting against cellular damage in conditions like ischemia/reperfusion injury .

Renal Protection Study

In a notable study focusing on renal protection, this compound was tested for its ability to mitigate tissue damage caused by ischemia/reperfusion in rat models. The results indicated that the compound significantly reduced markers of apoptosis and improved renal histopathology when compared to control groups treated with N-acetylcysteine (NAC), a known antiapoptotic agent .

| Compound | Caspase Inhibition | Cytochrome C Level | Renal Histopathology |

|---|---|---|---|

| NAC | Reference | 4.1-fold | Normal |

| Compound 2c | Significant | 5.5-fold | Normal |

| Control | None | Elevated | Damaged |

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets:

- Caspase Pathway Modulation : The compound's ability to inhibit caspases leads to reduced apoptosis in cells exposed to stress conditions.

- Antioxidant Activity : The presence of methoxy groups enhances electron donation capabilities, improving radical scavenging.

- Anti-inflammatory Pathways : It may inhibit pro-inflammatory cytokines and modulate immune responses.

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-4-14-17-18-15(22-14)16-13(19)8-6-10-5-7-11(20-2)12(9-10)21-3/h5-9H,4H2,1-3H3,(H,16,18,19)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVRHCJNPNJXLY-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.